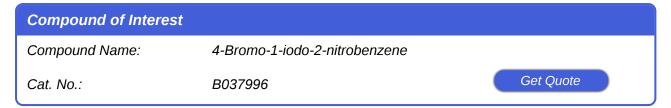


physical properties of 4-Bromo-1-iodo-2nitrobenzene

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An In-depth Technical Guide on the Physical Properties of 4-Bromo-1-iodo-2-nitrobenzene

Introduction

4-Bromo-1-iodo-2-nitrobenzene is a halogenated nitroaromatic compound with the chemical formula $C_6H_3BrINO_2$.[1][2][3] Its structure consists of a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group. This compound serves as an intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its physical properties, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Physical Properties

The physical properties of **4-Bromo-1-iodo-2-nitrobenzene** are summarized in the table below. It is important to note that there are discrepancies in the reported values from different sources, which may be due to variations in experimental conditions or the presence of isomers.



Physical Property	Value	Source(s)
Molecular Weight	327.90 g/mol	[2][3]
327.903 g/mol	[1]	
Melting Point	87-89 °C	[4]
187-195 °C	[1]	
Boiling Point	320.0 ± 27.0 °C	[4]
Appearance	Off-white to cream-colored powder	[1]
Solubility	Soluble in water	[5]

Note: The significant variation in melting points suggests potential differences in the purity of the samples or that the data may correspond to different isomers. The reported solubility in water should be treated with caution, as halogenated aromatic compounds are typically sparingly soluble in aqueous solutions.

Experimental Protocols

Detailed methodologies for determining the key physical properties of **4-Bromo-1-iodo-2-nitrobenzene** are outlined below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure substances typically exhibiting a sharp melting point range of 0.5-1.0°C.[6]

Methodology: Capillary Method[7][8][9]

• Sample Preparation: A small amount of the dry, powdered **4-Bromo-1-iodo-2-nitrobenzene** is placed on a clean, dry surface.[7][8] The open end of a capillary tube is pushed into the powder.[7] The tube is then inverted and tapped gently to allow the solid to fall to the sealed end, packing it to a height of 1-2 mm.[7][8]



- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which can be a heated oil bath (like a Thiele tube) or a metal block heater.[6]
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6][8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 The temperature at which the entire sample becomes liquid is the end of the range.[10]
- Data Recording: The observed melting point range is recorded. For high accuracy, at least two determinations should be performed.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Methodology: Thiele Tube Method[11][12]

- Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube. If 4-Bromo-1-iodo-2-nitrobenzene is solid at room temperature, it must first be melted.
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[11]
- Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.[11][12]
- Heating and Observation: The side arm of the Thiele tube is heated gently.[11] As the
 temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.
 Heating is continued until a continuous and rapid stream of bubbles emerges from the
 capillary tip.[12] The heat source is then removed.
- Data Recording: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
 [11]



Determination of Density

Density is the mass of a substance per unit of volume. For an irregularly shaped solid, density is typically determined by the water displacement method.[13][14]

Methodology: Water Displacement Method[13][15][16]

- Mass Measurement: The mass of a sample of 4-Bromo-1-iodo-2-nitrobenzene is accurately measured using an analytical balance.[15]
- Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the compound is indeed insoluble). The initial volume of the liquid is recorded.[13]
- Volume Displacement: The weighed solid sample is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. Any air bubbles adhering to the solid should be dislodged.[16]
- Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[13] The volume of the solid is the difference between the final and initial liquid volumes.[14]
- Density Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[13]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]

Methodology: Shake-Flask Method[18]

- Sample Preparation: An excess amount of solid **4-Bromo-1-iodo-2-nitrobenzene** is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a flask.
- Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
 [18]

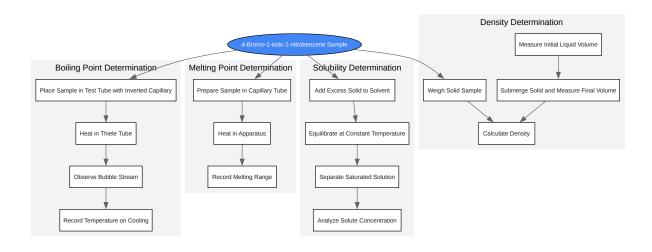


- Phase Separation: After equilibration, the mixture is allowed to stand undisturbed so that the
 undissolved solid settles. The saturated solution is then carefully separated from the excess
 solid by filtration or centrifugation.[18]
- Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[19]
- Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL) or moles per unit volume (mol/L).

Visualizations Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of **4-Bromo-1-iodo-2-nitrobenzene**.





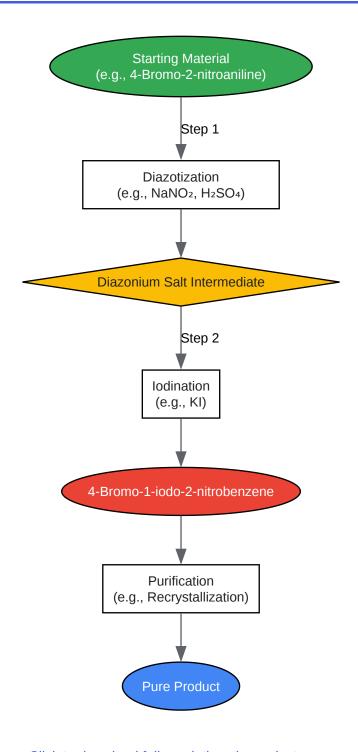
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Caption: Workflow for determining the physical properties of a chemical compound.

Conceptual Synthesis Pathway

As **4-Bromo-1-iodo-2-nitrobenzene** is a synthetic intermediate, the following diagram outlines a plausible, generalized synthesis route. The synthesis of specifically substituted nitrobenzenes often involves electrophilic aromatic substitution reactions.





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Caption: A generalized Sandmeyer-type reaction for the synthesis of an aryl iodide.

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